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molecular formula C10H15NOS B8687072 N,N-diethyl-2-(2-thienyl)acetamide

N,N-diethyl-2-(2-thienyl)acetamide

Cat. No. B8687072
M. Wt: 197.30 g/mol
InChI Key: ZMAQIQBYMVBUDC-UHFFFAOYSA-N
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Patent
US04965284

Procedure details

The product of Example 42 was followed using 2-thiopheneacetyl chloride and diethylamine giving the desired product as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:12][CH3:13])[C:4](=[O:11])[C:5]1C=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:2].[S:14]1C=CC=C1CC(Cl)=O.C(NCC)C>>[CH2:1]([N:3]([CH2:12][CH3:13])[C:4](=[O:11])[CH2:5][C:6]1[S:14][CH:9]=[CH:8][CH:7]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(C1=CC=CC=C1)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CC=1SC=CC1)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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